

Application Notes and Protocols for VU0467154 in Brain Slice Electrophysiology

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Compound of Interest

Compound Name: VU0467154

Cat. No.: B15619928

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Introduction

VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).^[1] As a PAM, **VU0467154** does not activate the M4 receptor directly but enhances its sensitivity to the endogenous neurotransmitter, acetylcholine.^[1] This targeted modulation of the cholinergic system has positioned **VU0467154** as a valuable research tool and a potential therapeutic agent for neuropsychiatric and neurological disorders, including schizophrenia and Alzheimer's disease. In brain slice electrophysiology, **VU0467154** is utilized to investigate the role of M4 receptor activation in synaptic transmission, neuronal excitability, and synaptic plasticity.

Mechanism of Action

VU0467154 binds to an allosteric site on the M4 receptor, a G protein-coupled receptor (GPCR). This binding increases the affinity of the receptor for acetylcholine and enhances the efficiency of its coupling to intracellular signaling pathways. The M4 receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, M4 receptor activation can modulate various ion channels, leading to a general decrease in neuronal excitability.

A noteworthy signaling cascade involves the M4 receptor-mediated reduction of dopamine release in the striatum. Activation of M4 receptors on direct pathway spiny projection neurons (dSPNs) triggers the synthesis and release of endocannabinoids. These endocannabinoids then act retrogradely on cannabinoid type 2 (CB2) receptors located on dopaminergic terminals, leading to a suppression of dopamine release.

Quantitative Data

The following tables summarize key quantitative data for **VU0467154** from various in vitro and in vivo studies.

Table 1: In Vitro Potency of **VU0467154**

Parameter	Species	Value	Reference
pEC50	Rat	7.75	[1][2]
EC50	Rat	17.7 nM	[2]
pEC50	Human	6.2	[1][2]
EC50	Human	630 nM	
pEC50	Cynomolgus Monkey	6.0	[1][2]
EC50	Cynomolgus Monkey	1000 nM	

Table 2: In Vivo Dosage of **VU0467154**

Animal Model	Dosing Range	Route of Administration	Effect Studied	Reference
Rat	1 - 56.6 mg/kg	Oral (p.o.) or Intraperitoneal (i.p.)	Reversal of amphetamine-induced hyperlocomotion	[1]
Mouse	0.3 - 30 mg/kg	Intraperitoneal (i.p.)	Reversal of amphetamine- and MK-801-induced hyperlocomotion	[1]
Mouse	3 mg/kg	Not specified	Rescue of impaired freezing behavior	[3]

Experimental Protocols

This section provides detailed protocols for utilizing **VU0467154** in brain slice electrophysiology experiments. These protocols are compiled from published literature and are intended to serve as a comprehensive guide.

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Corticostriatal Slices

This protocol is adapted from studies investigating the effect of **VU0467154** on synaptic transmission in the corticostriatal pathway.

1. Brain Slice Preparation:

- Animals: C57BL/6J mice (postnatal day 21-28).
- Anesthesia: Isoflurane inhalation followed by decapitation.
- Slicing Solution (Carbogenated, ice-cold):

- Sucrose: 210 mM
- KCl: 2.5 mM
- NaH₂PO₄: 1.25 mM
- NaHCO₃: 26 mM
- Glucose: 10 mM
- MgCl₂: 7 mM
- CaCl₂: 0.5 mM
- Procedure:
 - Rapidly remove the brain and immerse it in ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution.
 - Prepare 300 µm thick coronal slices containing the corticostriatal region using a vibratome.
 - Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes.
 - Allow slices to recover at room temperature for at least 1 hour before recording.

2. Recording Solutions:

- Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):
 - NaCl: 124 mM
 - KCl: 3 mM
 - NaH₂PO₄: 1.25 mM
 - NaHCO₃: 26 mM
 - Glucose: 10 mM

- MgCl_2 : 1.3 mM
- CaCl_2 : 2.5 mM
- Internal Solution (for patch pipettes):
 - K-Gluconate: 130 mM
 - KCl: 10 mM
 - HEPES: 10 mM
 - EGTA: 0.2 mM
 - Mg-ATP: 4 mM
 - Na-GTP: 0.3 mM
 - Phosphocreatine: 10 mM
 - Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

3. Electrophysiological Recording:

- Setup: Use an upright microscope with DIC optics to visualize neurons. Perfuse the recording chamber with carbogenated aCSF at a rate of 2-3 ml/min.
- Recording:
 - Perform whole-cell patch-clamp recordings from medium spiny neurons (MSNs) in the dorsal striatum.
 - Hold neurons at -70 mV to record excitatory postsynaptic currents (EPSCs).
 - Use a bipolar stimulating electrode placed in the white matter to evoke synaptic responses.
- Drug Application:

- Prepare a stock solution of **VU0467154** in DMSO. Dilute to the final concentration in aCSF on the day of the experiment.
- Bath-apply **VU0467154** (e.g., 1-10 μ M) in the presence of a sub-threshold concentration of an orthosteric agonist like carbachol (CCh, e.g., 100 nM) to observe the potentiation of M4 receptor-mediated effects.
- Record baseline synaptic activity for at least 10 minutes before drug application.
- Apply CCh alone first, followed by the co-application of CCh and **VU0467154**.

Protocol 2: Extracellular Field Potential Recording in Hippocampal Slices

This protocol provides a framework for studying the effects of **VU0467154** on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

1. Brain Slice Preparation:

- Follow the same procedure as in Protocol 1, but prepare 400 μ m thick transverse hippocampal slices.

2. Recording Solutions:

- Use the same aCSF as in Protocol 1.

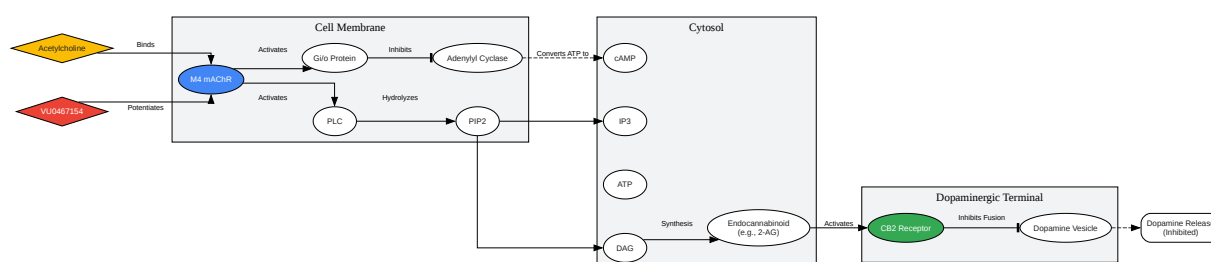
3. Electrophysiological Recording:

- Setup: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Recording:
 - Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
- Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
- Drug Application:
 - Bath-apply **VU0467154** (e.g., 1-10 μ M) with or without an M4 agonist for a defined period (e.g., 20-30 minutes) before the induction of LTP or LTD to investigate its modulatory effects.

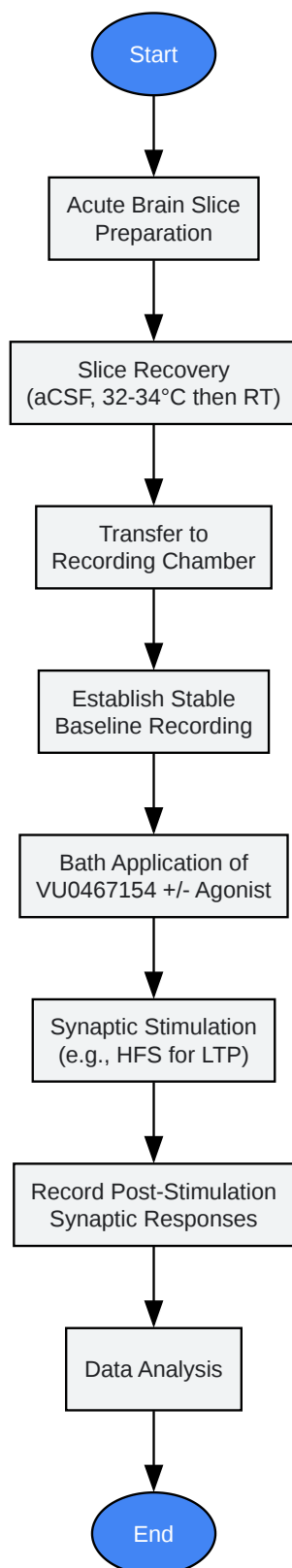
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.



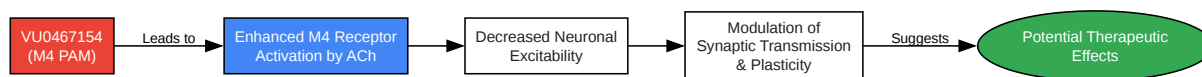
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Caption: M4 mAChR signaling pathways modulated by **VU0467154**.



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Caption: General experimental workflow for brain slice electrophysiology.



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Caption: Logical relationship of **VU0467154**'s action.

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